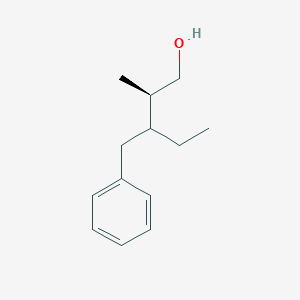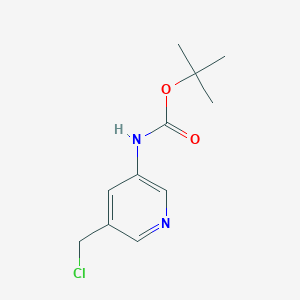![molecular formula C22H16F3N5O B2380663 3-(4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide CAS No. 1251623-21-8](/img/structure/B2380663.png)
3-(4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a quinoxalin-2-one moiety, which is a type of heterocyclic compound. It also has a dimethoxyphenyl group, which suggests that it might have some aromatic properties . The presence of an amide group indicates that it might participate in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoxalin-2-one ring and the dimethoxyphenyl group would likely contribute to the compound’s rigidity and shape .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amide group might be hydrolyzed under acidic or basic conditions. The quinoxalin-2-one ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would influence its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique
Synthesis and Potential Pharmacological Applications
Synthesis of Anticancer Agents : Research on the synthesis of functionalized amino acid derivatives indicates the potential for designing new anticancer agents. Compounds with specific structural features have shown cytotoxicity against various human cancer cell lines, suggesting a pathway for the development of novel therapeutic agents (Kumar et al., 2009).
Polyamide Synthesis for Material Science : Studies on the synthesis of polyamides containing specific heterocyclic components, such as uracil and adenine, demonstrate applications in materials science. These polyamides, with molecular weights ranging from 1000 to 5000, offer potential for creating new materials with unique properties (Hattori & Kinoshita, 1979).
Development of Radiosensitizers and Cytotoxins : The creation of nitrothiophene-5-carboxamides with potential as radiosensitizers and bioreductively activated cytotoxins highlights the compound's role in cancer therapy. These compounds exhibit significant effects in vitro and in vivo, underlining their utility in enhancing radiotherapy outcomes (Threadgill et al., 1991).
Insights into Chemical Synthesis and Characterization
Chemical Synthesis Techniques : Research into the synthesis of related compounds provides insights into chemical reactions and methodologies that could be applicable to the synthesis of "3-(4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide". Techniques such as lithiation, cyclization, and functionalization of amino acids and heterocycles are key components of these studies (Owton et al., 1995).
Characterization and Potential Biomedical Applications : The detailed characterization of synthesized compounds, including their physicochemical properties and potential biological activities, lays the groundwork for understanding the applications of complex molecules in biomedical research. Studies on similar compounds have led to discoveries in drug development, materials science, and the understanding of biological mechanisms (Aghekyan et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N5O/c1-13-10-17(4-5-18(13)24)30-21(14-6-8-26-9-7-14)20(28-29-30)22(31)27-12-15-2-3-16(23)11-19(15)25/h2-11H,12H2,1H3,(H,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHAGUJOMPNIMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)C4=CC=NC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

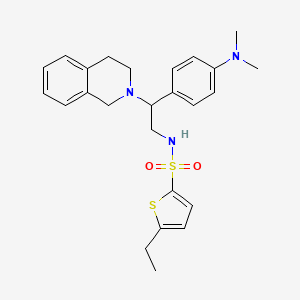
![3,5-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2380582.png)
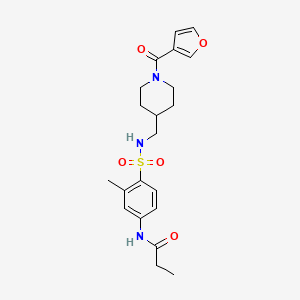
![N-(4-ethylbenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2380587.png)
![3-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-thiazole-4-carboxylic acid](/img/structure/B2380590.png)
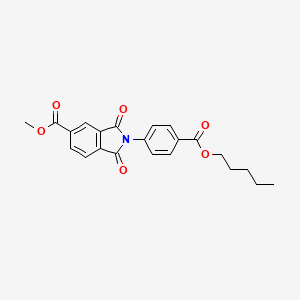

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2380595.png)
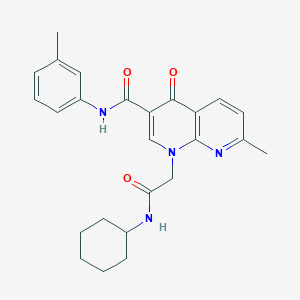
![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]but-2-ynamide](/img/structure/B2380598.png)
![[2-(Dimethylamino)ethyl][(3-methylphenyl)methyl]amine](/img/structure/B2380599.png)
